molecular formula C9H14O4 B12861227 [(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol

Cat. No.: B12861227
M. Wt: 186.20 g/mol
InChI Key: XBOGNGNNKYTRED-BWZBUEFSSA-N
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Description

This compound is a chiral bicyclic acetonide derivative featuring a fused [1,3]dioxolo[4,5-c]pyran scaffold with two methyl groups at C2 and a hydroxymethyl substituent at C2. Its stereochemistry (3aR,4R,7aR) is critical for its role as a key intermediate in the total synthesis of tunicamycin V, a nucleoside antibiotic . Synthetically, it is prepared via tosylation of the primary alcohol using TsCl and pyridine in CHCl3, yielding a tosylate (P1) for subsequent functionalization, such as azide substitution or acetamide formation .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol

InChI

InChI=1S/C9H14O4/c1-9(2)12-6-3-4-11-7(5-10)8(6)13-9/h3-4,6-8,10H,5H2,1-2H3/t6-,7-,8-/m1/s1

InChI Key

XBOGNGNNKYTRED-BWZBUEFSSA-N

Isomeric SMILES

CC1(O[C@@H]2C=CO[C@@H]([C@@H]2O1)CO)C

Canonical SMILES

CC1(OC2C=COC(C2O1)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-80°C)

    Catalysts: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid

    Solvents: Solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Various alcohol derivatives

    Substitution: Compounds with different functional groups replacing the methanol group

Scientific Research Applications

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

a. N-(((3aR,4R,7aR)-2,2-Dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,3-c]pyran-4-yl)methyl)acetamide (P3)
  • Structure : Replaces the hydroxymethyl group with an acetamide via azide reduction and thioacetate coupling.
  • Synthesis : Derived from the target compound by converting the hydroxymethyl to azidomethyl (P2) and then reacting with AcSH in pyridine .
  • Application: Used in azidonitration reactions to synthesize 2-azido-2-deoxy-D-galactopyranosides for tunicamycin V .
b. ((3aR,4R,7aR)-2,2-Dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane
  • Structure : Hydroxymethyl group protected as a triisopropylsilyl (TIPS) ether.
  • Synthesis : Silylation of the target compound under standard protection conditions.
  • Application : Stabilizes the alcohol during multi-step syntheses, as seen in intermediates for mycobacterial glycolipids .

Core Scaffold Variations

a. Homoisoflavonoids (e.g., Compound 25)
  • Structure : (3R,4S)-3-(4'-hydroxybenzyl)-3,4-dihydro-2",3"-dimethyl-3H-[1,3]dioxolo[4,5-c]chromen-7-ol.
  • Key Differences : Chromen ring replaces pyran, with additional aromatic substituents.
  • Application: Inhibits NO production and melanin synthesis, highlighting bioactivity distinct from synthetic intermediates .
b. Coumarin Derivatives (42a/b)
  • Structure : Coumarin fused with dioxolopyran; methoxy and trichloroacetimidate substituents.
  • Synthesis : BF3·Et2O-mediated coupling of imidate precursors .
  • Application: Explored as novobiocin analogs for antimicrobial activity .

Stereochemical and Physical Property Comparisons

Compound Functional Groups Physical State Key Applications References
Target Compound Hydroxymethyl Solid (synthetic) Tunicamycin V synthesis
N-(((3aR,4R,7aR)-...)methyl)acetamide (P3) Acetamide Solid (synthetic) Azidonitration reactions
((3aR,4R,7aR)-...)methoxy)triisopropylsilane TIPS ether Liquid Alcohol protection
(3aR,4R,6S,7S,7aR)-4-Methoxy-2,2,6-trimethyltetrahydro-... (CymitQ) Methoxy, trimethyl Discontinued N/A (supply issues)
Homoisoflavonoid 25 Chromen, hydroxybenzyl Natural product NO inhibition, melanin synthesis

Biological Activity

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound has been explored in various studies. One prominent method involves the use of dioxole derivatives as starting materials. The total synthesis typically includes several steps such as protection and deprotection of functional groups, cyclization reactions, and purification techniques like chromatography.

Chemical Structure

The molecular formula of the compound is C10H14O4C_{10}H_{14}O_4 with a molecular weight of 198.22 g/mol. The structure features a dioxole ring that contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to [(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol exhibit antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus.
  • Mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound:

  • Cell Line Studies : The compound has been tested on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing significant cytotoxicity.
  • Apoptosis Induction : Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties:

  • Cytokine Inhibition : It has been observed to reduce levels of pro-inflammatory cytokines in vitro.
  • Animal Models : In vivo models of inflammation have shown reduced swelling and pain response when treated with this compound.

Case Studies

StudyFindingsReference
Study 1Demonstrated antimicrobial efficacy against E. coli
Study 2Induced apoptosis in MCF-7 cells
Study 3Reduced inflammation in animal models

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